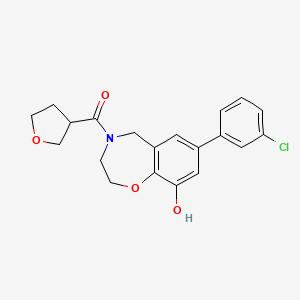![molecular formula C14H18N4O2S B5500152 2-{4-[(FURAN-2-YL)METHYL]PIPERAZIN-1-YL}-N-(13-THIAZOL-2-YL)ACETAMIDE](/img/structure/B5500152.png)
2-{4-[(FURAN-2-YL)METHYL]PIPERAZIN-1-YL}-N-(13-THIAZOL-2-YL)ACETAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{4-[(FURAN-2-YL)METHYL]PIPERAZIN-1-YL}-N-(13-THIAZOL-2-YL)ACETAMIDE is a useful research compound. Its molecular formula is C14H18N4O2S and its molecular weight is 306.39 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[4-(2-furylmethyl)-1-piperazinyl]-N-1,3-thiazol-2-ylacetamide is 306.11504700 g/mol and the complexity rating of the compound is 350. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthetic Chemistry Applications
The compound's role in synthetic chemistry is significant, particularly in the creation of novel heterocyclic compounds. For instance, its derivatives have been utilized in reactions with different electrophiles and nucleophiles to synthesize multifunctional amides with potential therapeutic applications. Such synthetic routes often involve coupling reactions that form new chemical bonds, demonstrating the compound's versatility as a building block in organic synthesis (Strakovs et al., 2002).
Potential Therapeutic Applications
One of the most notable applications is in the development of new therapeutic agents for diseases like Alzheimer's. A study by Hassan et al. (2018) synthesized a series of multifunctional amides showing moderate enzyme inhibitory potentials and mild cytotoxicity, indicating potential as Alzheimer's disease treatment options. The study highlights the significant enzyme inhibition activity and low toxicity of these compounds, making them promising candidates for further drug development (Hassan et al., 2018).
Antimicrobial Activities
The compound and its derivatives have also shown promising antimicrobial properties. For example, novel 1,3,4-thiadiazole amide derivatives containing piperazine were synthesized and demonstrated inhibitory effects on various bacterial strains, showcasing their potential as antimicrobial agents. Such studies are crucial for the development of new antibiotics in response to the growing issue of antibiotic resistance (Xia, 2015).
Wirkmechanismus
The mechanism of action of this compound would depend on its biological target. Many drugs that contain piperazine rings are known to interact with G protein-coupled receptors, ion channels, or enzymes. The specific effects of the furylmethyl and thiazolyl groups would depend on their interactions with the target .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[4-(furan-2-ylmethyl)piperazin-1-yl]-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2S/c19-13(16-14-15-3-9-21-14)11-18-6-4-17(5-7-18)10-12-2-1-8-20-12/h1-3,8-9H,4-7,10-11H2,(H,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAQIAUYHCXVQQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CO2)CC(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-5-(3-methoxyphenyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5500080.png)
![[(5-cyclopropyl-3-isoxazolyl)methyl]methyl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)amine dihydrochloride](/img/structure/B5500097.png)
![N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5500108.png)
![4-{4-[(4-fluorobenzyl)oxy]phenyl}-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B5500111.png)
![4-(4-chlorobenzoyl)-1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5500114.png)
![(1,4-dioxan-2-ylmethyl)methyl(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)amine](/img/structure/B5500115.png)
![(1R*,2R*,6S*,7S*)-4-[(3-methyl-1-benzothien-2-yl)carbonyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5500118.png)
![ETHYL 1-[(E)-3-(3-NITROPHENYL)-2-PROPENOYL]-3-PIPERIDINECARBOXYLATE](/img/structure/B5500135.png)
![N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-2-(3-pyrrolidinyl)benzamide hydrochloride](/img/structure/B5500148.png)
![N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5500151.png)
![2-(4-fluorophenyl)-2-hydroxy-N-{[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}acetamide](/img/structure/B5500154.png)

![N-(2-methoxyethyl)-1-methyl-5-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}-1H-benzimidazol-2-amine](/img/structure/B5500161.png)
